

Felypressin (PLV-2): A Technical Guide to Peptide Sequence, Synthesis, and Verification

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Compound of Interest

Compound Name: PLV-2 (acetate)

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This guide provides a comprehensive technical overview of Felypressin (PLV-2), a synthetic nonapeptide and potent vasopressin 1 (V1a) receptor agonist. Designed for researchers, chemists, and drug development professionals, this document delves into the molecular architecture of Felypressin, the strategic considerations for its chemical synthesis via Solid-Phase Peptide Synthesis (SPPS), and the analytical methodologies required for its purification and verification.

Introduction: Felypressin as a Vasopressin Analogue

Felypressin is a synthetic analogue of the posterior pituitary hormone, vasopressin.[1][2] Structurally, it is a cyclic nonapeptide with a disulfide bridge forming a six-amino-acid ring, a feature crucial for its biological activity.[3][4] Its primary pharmacological action is as a non-catecholamine vasoconstrictor, mediated through agonism at V1a receptors located on vascular smooth muscle cells.[3][4][5][6] This action leads to localized vasoconstriction, which has made Felypressin a valuable component in dental anesthetic formulations, where it reduces systemic absorption and prolongs the duration of the anesthetic effect.[1][7] Unlike native vasopressin, Felypressin has significantly reduced antidiuretic and oxytocic activities, making it a more selective and safer vasoconstrictor for its intended applications.[4][7]

Molecular Structure and Physicochemical Properties

The detailed structure of Felypressin is critical for understanding its synthesis and function.

Peptide Sequence and Structure

The primary amino acid sequence of Felypressin is: Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH₂[5][8]

A defining feature is the intramolecular disulfide bond between the cysteine residues at position 1 and position 6 (Cys¹-Cys⁶). This cyclization is essential for the peptide's conformation and its ability to bind effectively to the V1a receptor.[3] The C-terminus is an amide (Glycinamide), which is a common feature in many biologically active peptides.

| Property | Value | Source |
|-------------------|--|-----------|
| Molecular Formula | C ₄₆ H ₆₅ N ₁₃ O ₁₁ S ₂ | [7] |
| Molecular Weight | 1040.22 g/mol | |
| Monoisotopic Mass | 1039.43679229 Da | [7] |
| Short Sequence | CFFQNCPKG-NH ₂ | [5][8] |
| Structure | Cyclic (Cys ¹ -Cys ⁶ disulfide bridge) | [3][4][5] |

Synthesis of Felypressin via Solid-Phase Peptide Synthesis (SPPS)

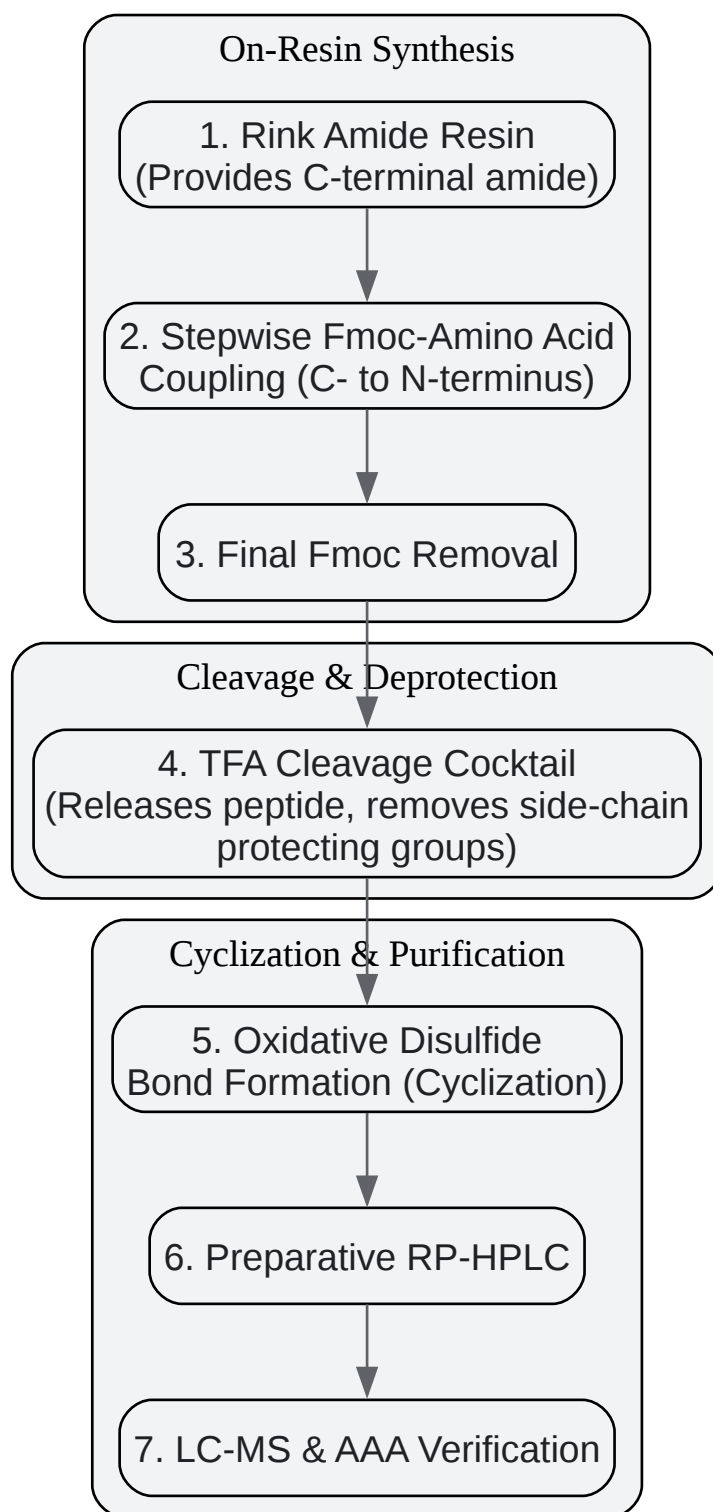
The chemical synthesis of Felypressin is most efficiently achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This methodology allows for the stepwise assembly of the peptide chain on an insoluble resin support, simplifying the purification of intermediates by allowing excess reagents and by-products to be washed away.

The Rationale Behind SPPS for Felypressin

SPPS offers several advantages for constructing a nonapeptide like Felypressin:

- Efficiency: The repetitive nature of deprotection and coupling steps can be automated, significantly reducing synthesis time.[9]
- Purity: The use of excess reagents drives reactions to completion, minimizing deletion sequences.[10]
- Versatility: The mild conditions of the Fmoc strategy are compatible with the sensitive amino acid side chains present in Felypressin.

The overall workflow involves three main stages: linear chain assembly, cleavage and deprotection, and oxidative cyclization.



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Fig 1. Overall workflow for Felypressin synthesis.

Detailed Experimental Protocol: Linear Chain Assembly

This protocol outlines the manual synthesis of the linear Felypressin precursor using Fmoc chemistry.

3.2.1 Resin Selection and Preparation: The choice of resin is dictated by the desired C-terminal functionality. For Felypressin's C-terminal amide, a Rink Amide resin is the standard choice.[\[3\]](#)
[\[11\]](#)

- Resin Swelling: Swell the Rink Amide resin (e.g., 0.5 mmol/g substitution) in dimethylformamide (DMF) for at least 30 minutes in a peptide synthesis vessel.

3.2.2 Amino Acid Coupling Cycle: The synthesis proceeds from the C-terminus (Glycine) to the N-terminus (Cysteine). Each cycle consists of two main steps: Fmoc deprotection and amino acid coupling.

- Fmoc Deprotection:
 - Drain the DMF from the swollen resin.
 - Add a solution of 20% piperidine in DMF to the resin.[\[11\]](#)[\[12\]](#)
 - Agitate for 5-7 minutes.
 - Drain the piperidine solution.
 - Repeat the 20% piperidine treatment for another 5-7 minutes to ensure complete removal of the Fmoc group.
 - Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
- Amino Acid Activation and Coupling:
 - In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 molar excess relative to resin loading) and an activating agent. A common and effective combination is HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluorophosphate) with N,N-Diisopropylethylamine (DIEA) in DMF.[\[3\]](#)[\[12\]](#)

- Allow the activation to proceed for 3-8 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate for 60-120 minutes, depending on the specific amino acid. Proline and Arginine may require longer coupling times or double coupling.[3]
- Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
- Monitoring Coupling Completion:
 - Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads.[12] A blue color indicates the presence of free primary amines (incomplete coupling), while yellow/brown indicates their absence (complete coupling). If the test is positive, the coupling step should be repeated.

3.2.3 Side-Chain Protection Strategy: The choice of acid-labile side-chain protecting groups is crucial for preventing unwanted side reactions during chain assembly. These groups must be stable to the basic conditions of Fmoc deprotection but readily removable during the final acid cleavage.

| Amino Acid | Position | Side-Chain Protecting Group | Rationale |
|------------------|----------|-----------------------------|--|
| Lysine (Lys) | 8 | Boc (tert-Butoxycarbonyl) | Protects the ϵ -amino group from acylation. |
| Cysteine (Cys) | 1, 6 | Trt (Trityl) | Protects the thiol group, preventing premature oxidation. Trt is sufficiently labile for TFA cleavage.[3][8] |
| Glutamine (Gln) | 4 | Trt (Trityl) | Prevents dehydration and deamidation side reactions.[3] |
| Asparagine (Asn) | 5 | Trt (Trityl) | Prevents dehydration and deamidation side reactions.[3] |

Cleavage, Deprotection, and Cyclization

3.3.1 Cleavage from Resin and Side-Chain Deprotection: Once the linear nonapeptide is fully assembled, it is cleaved from the solid support, and the side-chain protecting groups are simultaneously removed.

- Final Fmoc Removal: Perform a final Fmoc deprotection cycle on the N-terminal Cysteine.
- Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
- Cleavage Cocktail: Prepare a cleavage cocktail designed to scavenge the reactive carbocations generated during deprotection. A standard high-efficiency cocktail is Reagent B or a similar mixture.[13]
 - TFA / Water / Triisopropylsilane (TIS) / Ethanedithiol (EDT)
 - Typical Ratio: 94% / 2.5% / 2.5% / 1% (v/v)[3]

- TFA: The strong acid that cleaves the peptide from the resin and removes protecting groups.
- Water & TIS: Cation scavengers, particularly for the Trt group.
- EDT: Protects the Cysteine thiol groups from re-attachment of cations and oxidation during cleavage.
- Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and agitate at room temperature for 2-3 hours.[3]
- Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude linear peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[3]
- Collection: Collect the white precipitate by centrifugation, wash several times with cold ether to remove residual scavengers, and dry under vacuum. This yields the crude, linear Felypressin with free thiol groups.

3.3.2 Oxidative Cyclization (Disulfide Bond Formation): This is the most critical step for obtaining biologically active Felypressin. The goal is to favor intramolecular cyclization over intermolecular dimerization or polymerization.

- High-Dilution Air Oxidation: This is the most common and scalable method.[3]
 - Dissolve the crude linear peptide in a large volume of 0.1 M ammonium bicarbonate buffer (pH 8.0-8.5) to achieve a low peptide concentration (0.1-0.5 mg/mL).[3] The low concentration favors the intramolecular reaction.
 - The alkaline pH facilitates the deprotonation of the thiol groups to the more reactive thiolate anions.
 - Stir the solution gently, open to the atmosphere, for 24-72 hours at room temperature or 4°C.[3]
 - Monitor the reaction's progress by taking aliquots and analyzing them via analytical RP-HPLC and Mass Spectrometry. The disappearance of the linear peptide peak and the

appearance of the cyclic peptide peak (with a mass decrease of ~2 Da) indicates reaction completion.

- Quenching: Once cyclization is complete (typically >85%), acidify the solution to pH 4-6 with glacial acetic acid to stop the oxidation process.
- Lyophilization: Freeze-dry the solution to obtain the crude cyclic Felypressin as a fluffy white powder.

Fig 2. Oxidative cyclization of linear Felypressin.

Purification and Analytical Verification

Purification of the crude cyclic peptide is essential to remove impurities generated during synthesis and cyclization, such as deletion sequences, incompletely deprotected peptides, and dimers.

Preparative Reversed-Phase HPLC (RP-HPLC)

The standard method for peptide purification is preparative RP-HPLC.[14]

4.1.1 Protocol:

- Column: A preparative C18 silica-based column (10-15 μm particle size, 300 Å pore size) is suitable for a nonapeptide like Felypressin.[3]
- Mobile Phase:
 - Solvent A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA). TFA acts as an ion-pairing agent to improve peak shape.
 - Solvent B: HPLC-grade acetonitrile (ACN) with 0.1% TFA.[2]
- Gradient Elution:
 - Dissolve the crude lyophilized peptide in Solvent A.
 - Inject the sample onto the column equilibrated with a low percentage of Solvent B (e.g., 10-15%).

- Elute the peptide using a shallow linear gradient of Solvent B (e.g., 15% to 35% B over 60-90 minutes). A shallow gradient is critical for resolving closely eluting impurities.[3]
- Detection and Fraction Collection:
 - Monitor the column effluent using a UV detector at wavelengths of 214 nm (for the peptide backbone) and 280 nm (for the aromatic Phenylalanine residues).[15]
 - Collect fractions corresponding to the main product peak.
- Post-Purification Processing:
 - Analyze the collected fractions by analytical RP-HPLC to assess purity.
 - Pool the fractions that meet the required purity specification (typically >98%).
 - Remove the acetonitrile by rotary evaporation.
 - Lyophilize the remaining aqueous solution to obtain the final purified Felypressin as a white, fluffy TFA salt.

Analytical Verification

A panel of analytical tests is required to confirm the identity, purity, and composition of the final product, in accordance with ICH Q2(R1) guidelines.[3]

4.2.1 Analytical RP-HPLC for Purity Assessment:

- Method: Use an analytical C18 column (e.g., 4.6 x 250 mm, 5 μ m) with a water/ACN/TFA mobile phase system. A gradient of 10-40% ACN over 30 minutes at a flow rate of 1 mL/min is a typical starting point.[3]
- Acceptance Criteria: Purity should be $\geq 98.0\%$ as determined by the peak area percentage at 214 nm.

4.2.2 Mass Spectrometry (MS) for Identity Confirmation:

- Method: Electrospray Ionization (ESI-MS) or MALDI-TOF MS is used to confirm the molecular weight.[3]
- Expected Results: The analysis should confirm the monoisotopic mass of 1039.44 Da. Common observed ions in ESI-MS would include the protonated species $[M+H]^+$ at m/z 1040.4 and the doubly charged species $[M+2H]^{2+}$ at m/z 520.7. The absence of a signal at $M+2$ Da confirms the completion of cyclization.[3]

4.2.3 Amino Acid Analysis (AAA):

- Method: The peptide is hydrolyzed into its constituent amino acids using 6M HCl, and the resulting amino acids are quantified.
- Purpose: AAA confirms the correct amino acid composition and ratio, providing orthogonal evidence of identity and purity. It is also used to determine the net peptide content.[3]

Conclusion

The synthesis of Felypressin is a well-defined process rooted in the principles of Fmoc-SPPS. Success hinges on a logical and systematic approach that includes the careful selection of a C-terminal amide resin, appropriate side-chain protecting groups to prevent side reactions, and controlled conditions for the critical oxidative cyclization step. The purification via preparative RP-HPLC, followed by rigorous analytical verification using HPLC, MS, and AAA, is essential to ensure the final product meets the high standards of purity and identity required for research and pharmaceutical applications. This guide provides the technical framework and field-proven methodologies to enable the successful synthesis and characterization of this important vasopressin analogue.

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